molecular formula C13H15NO4 B11863584 Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate CAS No. 866393-51-3

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate

Cat. No.: B11863584
CAS No.: 866393-51-3
M. Wt: 249.26 g/mol
InChI Key: DCGQXJIJZYGQSK-UHFFFAOYSA-N
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Description

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate: is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate typically involves a multi-step process. One common method starts with the preparation of methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate. This intermediate is then etherified with different allyl halides, followed by a thermal Claisen rearrangement to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
  • Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Uniqueness

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group .

Biological Activity

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activities

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study indicated that derivatives of tetrahydroindolizines possess significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be in the range of 0.5 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, analogs of tetrahydroindolizines have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM. A specific study reported that modifications at the hydroxyl group significantly influenced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug design .

3. Molluscicidal Activity

The molluscicidal properties of related compounds have been documented, indicating the potential for use in controlling pest populations in agricultural settings. The lethality against Lymnaea stagnalis was assessed with LC50 values around 10 µg/mL, showcasing promising applications in pest management .

Table 1: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialBacillus subtilis4
AnticancerHeLa Cells10
AnticancerMCF7 Cells15
MolluscicidalLymnaea stagnalis10

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The study concluded that the presence of hydroxyl groups at specific positions on the indolizine core significantly enhanced cytotoxicity against breast cancer cells (MCF7), with an observed IC50 value of approximately 6.8 µM for one derivative .

Case Study 2: Molluscicidal Potential

A field study was conducted to evaluate the effectiveness of methyl 7-allyl-6-hydroxy derivatives on mollusks in freshwater environments. The compound demonstrated significant lethality towards Lymnaea stagnalis, indicating its potential as a biocontrol agent in aquatic ecosystems .

Properties

CAS No.

866393-51-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 6-hydroxy-5-oxo-7-prop-2-enyl-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-5-8-10(13(17)18-2)9-6-4-7-14(9)12(16)11(8)15/h3,15H,1,4-7H2,2H3

InChI Key

DCGQXJIJZYGQSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1CC=C)O

Origin of Product

United States

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